molecular formula C8H11ClN2O2S B1479690 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2090381-91-0

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No. B1479690
CAS RN: 2090381-91-0
M. Wt: 234.7 g/mol
InChI Key: CPPMLQNNVIJNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

The compound has been found to have potential anti-inflammatory effects . It has been evaluated for its anti-inflammatory effects by suppression of the LPS-induced NO generation . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Chemosensor Applications

Pyrazoles, including the compound , have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

Metal Organic Frameworks (MOFs)

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . These MOFs have shown potential in various applications due to their unique properties.

Biological Imaging

As mentioned above, pyrazole derived MOFs have been used in biological imaging . This allows for better visualization and understanding of biological processes.

Environmental Monitoring

The MOFs derived from pyrazoles have also been used for environmental monitoring . This helps in the detection and monitoring of environmental pollutants.

Research and Development

The compound “3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide” offers a wealth of potential applications in research and development . Its unique heterocyclic structure makes it versatile for various applications .

properties

IUPAC Name

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPMLQNNVIJNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CS(=O)(=O)CCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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